molecular formula C13H22O2 B2816211 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid CAS No. 1261269-77-5

1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid

Cat. No.: B2816211
CAS No.: 1261269-77-5
M. Wt: 210.317
InChI Key: YVYOMBCUIUHEQW-UHFFFAOYSA-N
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Description

1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid is a cyclic carboxylic acid compound with the molecular formula C14H22O2. It belongs to the class of cycloalkanecarboxylic acids and is characterized by its white crystalline solid appearance. This compound has garnered attention in various scientific fields due to its potential biological and industrial applications.

Preparation Methods

The synthesis of 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid can be achieved through several routes. One common method involves the hydrogenation of benzoic acid derivatives. The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . Industrial production methods may involve large-scale hydrogenation reactors to ensure efficient and consistent production of the compound.

Chemical Reactions Analysis

1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids. These reactions include:

    Oxidation: The compound can be oxidized to form cyclohexene derivatives under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The carboxylic acid group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) to form acid chlorides.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and thionyl chloride for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an anticonvulsant drug and its effects on neuroblastoma cells.

    Industry: The compound is used in the production of various industrial chemicals and materials, including precursors for polymers and resins.

Mechanism of Action

The mechanism of action of 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neuroreceptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved are still under investigation, but its structural similarity to other biologically active compounds suggests potential interactions with key proteins and receptors .

Comparison with Similar Compounds

1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds such as:

    Cyclohexanecarboxylic acid: A simpler analog with a similar cyclic structure but lacking the cyclopentylmethyl group.

    1-Methylcyclohexanecarboxylic acid: Another analog with a methyl group instead of the cyclopentylmethyl group.

    Cyclopentanecarboxylic acid: A related compound with a cyclopentane ring instead of a cyclohexane ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c14-12(15)13(8-4-1-5-9-13)10-11-6-2-3-7-11/h11H,1-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYOMBCUIUHEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-77-5
Record name 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid
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